molecular formula C15H16BrN3O3S B2767548 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 2320505-05-1

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2767548
CAS No.: 2320505-05-1
M. Wt: 398.28
InChI Key: IPLALVNPJSFEFM-UHFFFAOYSA-N
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a hybrid molecule featuring a 1,3,4-thiadiazole ring linked to a piperidinyl group and a substituted benzophenone moiety. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial, insecticidal, and anticancer properties . The bromine and methoxy substituents on the aromatic ring may enhance lipophilicity and influence receptor binding, while the piperidine moiety could improve solubility and pharmacokinetics.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c1-21-11-2-3-13(16)12(8-11)14(20)19-6-4-10(5-7-19)22-15-18-17-9-23-15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLALVNPJSFEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds containing a thiadiazole moiety have been reported to exhibit a broad range of biological activities. They are known to interact with various enzymes and receptors, influencing cellular processes.

Mode of Action

The thiadiazole moiety is known to interact with biological targets through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.

Pharmacokinetics

Compounds with similar structures are generally well-absorbed and distributed throughout the body. The metabolism and excretion of these compounds can vary depending on their chemical structure and the species in which they are studied.

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-bromo-5-methoxyphenyl)methanone , a synthetic organic molecule, integrates a thiadiazole ring, a piperidine moiety, and a bromo-methoxyphenyl group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, drawing from various studies and findings.

Structural Characteristics

The structural components of the compound include:

  • Thiadiazole Ring : Known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Piperidine Moiety : Enhances pharmacological properties and is commonly used in drug design.
  • Bromo-Methoxyphenyl Group : Influences interactions with biological targets and may enhance lipophilicity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant inhibitory effects against various bacterial strains. For instance, derivatives of thiadiazole have shown effectiveness against Helicobacter pylori , with some compounds demonstrating superior activity compared to traditional antibiotics like metronidazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is noteworthy. A study highlighted that certain thiadiazole compounds exhibited cytotoxic effects against human cancer cell lines such as prostate cancer (PC3) and non-small cell lung cancer (HOP 92), with significant log GI50 values indicating potent growth inhibition . The mechanism often involves the inhibition of matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .

The mechanism by which these compounds exert their biological effects can be attributed to their ability to interact with specific biological targets. For example, the binding of thiadiazole derivatives to the active sites of MMPs has been documented, leading to the inhibition of their enzymatic activity . Additionally, the presence of electron-withdrawing groups on the thiadiazole ring has been shown to enhance activity against cancer cells .

Case Studies

  • Cytotoxicity Assessment :
    • A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One particular derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
  • Antimicrobial Screening :
    • Compounds derived from the piperidine-thiadiazole scaffold were tested against multiple bacterial strains. Results showed that modifications at specific positions on the thiadiazole ring could lead to enhanced antimicrobial potency, particularly against gram-positive bacteria .

Data Table: Biological Activity Summary

Activity TypeCompoundTarget Organism/Cell LineIC50 ValueReference
AntimicrobialThiadiazole DerivativeH. pylori0.5 µg/disc
AnticancerThiadiazole DerivativePC3 (Prostate Cancer)-5.48
AnticancerThiadiazole DerivativeHOP 92 (Lung Cancer)-6.49
Enzyme InhibitionThiadiazole DerivativeMMPsk1=18 nm

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant anticancer properties. For example, derivatives similar to the compound have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in various cancer cell lines, suggesting potential as anticancer agents .
    • A study demonstrated that thiazole derivatives, which include similar functional groups, displayed inhibitory effects on multiple human cancer cell lines .
  • Antibacterial and Antifungal Activity :
    • The compound's structural components suggest potential antibacterial properties. Studies have indicated that modifications on the piperidine ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • Additionally, the incorporation of electron-donating or electron-withdrawing groups has been shown to influence the antibacterial efficacy of related compounds .
  • Anti-inflammatory Properties :
    • Compounds with similar scaffolds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The development of such inhibitors is crucial for treating inflammatory diseases .

Case Studies

  • In Vitro Studies :
    • A series of experiments evaluated the growth inhibition of cancer cell lines treated with various thiadiazole derivatives. The results showed a marked decrease in cell viability, indicating that these compounds could serve as leads for further drug development .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that specific substitutions on the piperidine ring significantly impacted both antibacterial and anticancer activities. For instance, the introduction of halogen atoms was found to enhance biological activity .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure combines a 1,3,4-thiadiazole ring, a piperidinyl ether, and a 2-bromo-5-methoxybenzophenone group. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Substituents Key Features
Target Compound 1,3,4-Thiadiazole 2-Bromo-5-methoxyphenyl, piperidinyloxy Bromine enhances electrophilicity; methoxy improves solubility .
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl, thiophen-2-yl Oxadiazole offers metabolic stability; bromine aids in π-π stacking .
(4-Bromophenyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone 1,2,4-Thiadiazole + triazole 4-Bromophenyl, trimethoxyphenyl Multiple electron-rich groups enhance cytotoxicity; bromine aids binding .
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Bis-1,3,4-thiadiazole 4-Methylphenyl, sulfanyl linkages Dual thiadiazole cores increase rigidity; methyl groups improve lipophilicity .

Key Observations :

  • Substituent Effects : The bromine atom in the target compound and analogs (e.g., ) likely enhances electrophilicity and receptor binding. Methoxy groups (target compound, ) improve solubility but may reduce metabolic stability.
  • Heterocyclic Cores : 1,3,4-Thiadiazole derivatives (target compound, ) exhibit stronger antimicrobial and insecticidal activities compared to oxadiazoles () due to sulfur’s electronegativity .

Physicochemical Properties

  • Solubility : The piperidinyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Stability : Bromine’s electron-withdrawing effect could reduce oxidative degradation relative to methyl or methoxy-substituted compounds .

Q & A

Q. Key Intermediates :

  • 4-Hydroxypiperidine : Precursor for oxygen-linked thiadiazole coupling.
  • 2-Bromo-5-methoxybenzoic acid : Activated as an acid chloride for acylation.
  • 1,3,4-Thiadiazol-2-amine : Intermediate for cyclization and functionalization .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationThiocarbohydrazide, glacial acetic acid, reflux65–75
Piperidine couplingDIAD, PPh₃, THF, 0°C to RT50–60
Methanone synthesisAlCl₃, DCM, 40°C70–80

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon types (e.g., carbonyl at ~190 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₇BrN₂O₂S requires m/z 392.02) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and crystal packing (critical for polymorph studies) .

Advanced: How can reaction conditions be optimized to improve the yield of the thiadiazole-piperidine coupling step?

Methodological Answer:

  • Catalyst Selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling or CuI for Ullmann reactions to enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene reduces side reactions in Mitsunobu coupling .
  • Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions.
  • Workup Optimization : Neutralization with NaHCO₃ post-reaction prevents acid-induced degradation .

Q. Table 2: Optimization Trials for Coupling Step

CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂/XantphosDMF8072
CuI/Et₃NToluene11065
DIAD/PPh₃THFRT58

Advanced: What strategies resolve contradictions between computational modeling and experimental spectroscopic data?

Methodological Answer:

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and compare with density functional theory (DFT)-predicted shifts .
  • Crystallographic Data : Resolve ambiguities in tautomeric forms (e.g., thiadiazole vs. thiazole) via X-ray structures .
  • Parameter Adjustment : Refine computational models (e.g., solvent effects in Gaussian simulations) to align with experimental IR/NMR .

Advanced: How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The 2-bromo group:

  • Acts as a strong leaving group, facilitating NAS at the ortho position due to electron-withdrawing effects.
  • Enhances electrophilicity of the aryl ring, enabling reactions with amines or thiols under mild conditions (e.g., K₂CO₃/DMF, 60°C) .
  • Comparative Reactivity : Bromine vs. chloro analogs show 3× faster NAS rates (kinetic studies in EtOH/H₂O) .

Advanced: What in vitro assays evaluate the antimicrobial potential of this compound?

Methodological Answer:

  • Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours.
  • Biofilm Inhibition : Quantify reduction in Pseudomonas aeruginosa biofilm biomass via crystal violet staining .
  • SAR Analysis : Compare analogs with varied substituents (e.g., methoxy vs. nitro groups) to identify critical pharmacophores .

Q. Table 3: Preliminary Antimicrobial Data

StrainMIC (µg/mL)Biofilm Inhibition (%)
S. aureus875
E. coli3240
C. albicans6420

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